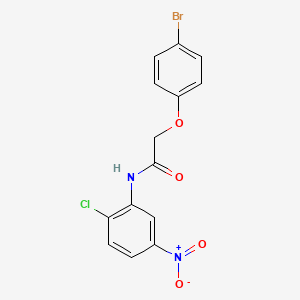![molecular formula C25H33N3O2 B6074921 1-(2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)azocane](/img/structure/B6074921.png)
1-(2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)azocane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)azocane, also known as JNJ-5207852, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. This compound was first synthesized by Janssen Pharmaceutica, a subsidiary of Johnson & Johnson, and has been extensively studied for its mechanism of action and its effects on various biological systems.
Mécanisme D'action
The mechanism of action of 1-(2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)azocane involves the inhibition of HIF-1α, which is a transcription factor that regulates the expression of genes involved in cellular metabolism and angiogenesis. HIF-1α is overexpressed in a variety of cancers and is associated with tumor growth and metastasis. By inhibiting HIF-1α, this compound blocks the expression of genes involved in tumor growth and angiogenesis, thereby inhibiting the growth and spread of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in different biological systems. In cancer cells, this compound inhibits the expression of genes involved in tumor growth and angiogenesis, leading to the inhibition of cancer cell growth and metastasis. In inflammation, this compound reduces the production of inflammatory cytokines, leading to a reduction in inflammation. In neurological disorders, this compound enhances cognitive function and reduces the symptoms of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)azocane in lab experiments include its high potency and specificity for HIF-1α inhibition, its ability to inhibit tumor growth and angiogenesis, and its potential therapeutic applications in cancer, inflammation, and neurological disorders. However, the limitations of using this compound in lab experiments include its complex synthesis process, its potential toxicity, and its limited availability.
Orientations Futures
There are several future directions for research on 1-(2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)azocane. One area of research is the development of more efficient and cost-effective synthesis methods for this compound, which would enable wider use of this compound in scientific research. Another area of research is the identification of new therapeutic applications for this compound, particularly in areas such as cardiovascular disease and metabolic disorders. Additionally, further research is needed to determine the long-term safety and efficacy of this compound in humans, which would be necessary for its eventual clinical use.
Méthodes De Synthèse
The synthesis of 1-(2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)azocane involves a multi-step process that begins with the reaction of 1-(2-pyridinylmethyl)-4-piperidinol with 2-chlorobenzoyl chloride to form the intermediate 1-(2-pyridinylmethyl)-4-(2-chlorobenzoyl)piperidine. This intermediate is then reacted with 4-aminobenzoic acid to form the final product, this compound. The synthesis of this compound is a complex process that requires a high degree of chemical expertise and specialized equipment.
Applications De Recherche Scientifique
1-(2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)azocane has been extensively studied for its potential therapeutic applications in a variety of areas, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of tumor cells by blocking the activity of a protein called HIF-1α, which is involved in the regulation of cellular metabolism and angiogenesis. In inflammation research, this compound has been shown to reduce the production of inflammatory cytokines, which are involved in the immune response. In neurological research, this compound has been shown to enhance cognitive function and reduce the symptoms of Alzheimer's disease.
Propriétés
IUPAC Name |
azocan-1-yl-[2-[1-(pyridin-2-ylmethyl)piperidin-4-yl]oxyphenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O2/c29-25(28-16-8-2-1-3-9-17-28)23-11-4-5-12-24(23)30-22-13-18-27(19-14-22)20-21-10-6-7-15-26-21/h4-7,10-12,15,22H,1-3,8-9,13-14,16-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFAWRKUNLYQOGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C(=O)C2=CC=CC=C2OC3CCN(CC3)CC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(1-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-4-piperidinyl)-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6074841.png)
![methyl 2-({[2-(5-bromo-2-furoyl)hydrazino]carbonothioyl}amino)-5-ethyl-3-thiophenecarboxylate](/img/structure/B6074863.png)

![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B6074871.png)
![2-[4-[(4-phenyl-1,3-thiazol-2-yl)methyl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6074875.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}piperazine](/img/structure/B6074895.png)
![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)tetrahydro-2-furancarboxamide](/img/structure/B6074903.png)

![2-(cyclopropylacetyl)-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6074919.png)
![8-{[3-(dimethylamino)propyl]amino}-2,6-dimethyl-2-octanol](/img/structure/B6074931.png)
![1-(2-methoxyphenyl)-N-methyl-N-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B6074938.png)
![N'-(2,4-dihydroxy-3,6-dimethylbenzylidene)-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide](/img/structure/B6074946.png)
![methyl [2-({(benzoylimino)[(4-phenoxyphenyl)amino]methyl}amino)-6-oxo-3,6-dihydro-4-pyrimidinyl]acetate](/img/structure/B6074947.png)
